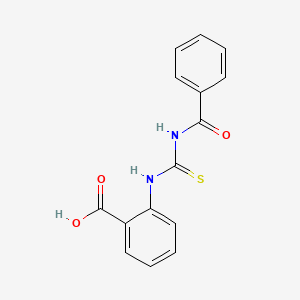

2-(Benzoylcarbamothioylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzoylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-13(10-6-2-1-3-7-10)17-15(21)16-12-9-5-4-8-11(12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFHSAGSCWUIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402063 | |

| Record name | 2-[(Benzoylcarbamothioyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13277-24-2 | |

| Record name | NSC153335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Benzoylcarbamothioyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzoylcarbamothioylamino Benzoic Acid

Elucidation of Synthetic Routes

The primary synthetic pathway to 2-(benzoylcarbamothioylamino)benzoic acid involves the reaction of two key precursors: benzoyl isothiocyanate and 2-aminobenzoic acid (anthranilic acid). This approach is a common method for the synthesis of N-acylthiourea derivatives.

Key Starting Materials and Precursors

The synthesis of this compound fundamentally relies on the availability of two primary building blocks:

Anthranilic Acid (2-aminobenzoic acid): This bifunctional molecule provides the core scaffold, containing both a carboxylic acid group and an amino group in an ortho substitution pattern on a benzene (B151609) ring. It is a readily available commercial chemical.

Benzoyl Isothiocyanate: This reagent serves as the source of the benzoylcarbamothioyl moiety. It is typically not commercially available and is synthesized in situ or as a stable intermediate from benzoyl chloride and a thiocyanate (B1210189) salt.

The synthesis of the benzoyl isothiocyanate precursor is a critical preliminary step. It is generally prepared by the reaction of benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN). This reaction is often carried out in a dry organic solvent like acetone (B3395972) or dichloromethane. The use of a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG-400), can facilitate the reaction.

| Compound Name | Role in Synthesis | Typical Synthesis of Precursor |

|---|---|---|

| Anthranilic Acid | Core scaffold provider | Commercially available |

| Benzoyl Chloride | Precursor to Benzoyl Isothiocyanate | Commercially available |

| Potassium Thiocyanate/Ammonium Thiocyanate | Thiocyanate source for isothiocyanate formation | Commercially available |

| Benzoyl Isothiocyanate | Provides the benzoylcarbamothioyl moiety | Reaction of benzoyl chloride with a thiocyanate salt |

Reaction Conditions and Optimization Strategies

The formation of this compound is achieved through the nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate group of benzoyl isothiocyanate.

The reaction is typically carried out by adding a solution of anthranilic acid to a freshly prepared solution of benzoyl isothiocyanate in a suitable organic solvent. Common solvents for this reaction include acetone, ethanol (B145695), and acetonitrile. The reaction mixture is often heated under reflux for several hours to ensure complete reaction.

Optimization of the reaction conditions can be crucial for achieving high yields and purity. Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Acetone is frequently used due to its ability to dissolve both the isothiocyanate and the aminobenzoic acid.

Temperature: While the reaction can proceed at room temperature, heating under reflux is commonly employed to accelerate the reaction rate.

Reaction Time: The reaction time is typically monitored by thin-layer chromatography (TLC) to determine the point of completion, usually ranging from 2 to 8 hours.

Stoichiometry: Using a slight excess of one of the reactants can be explored to drive the reaction to completion, although an equimolar ratio is generally effective.

Catalyst: While the reaction often proceeds without a catalyst, the use of a base catalyst like triethylamine (B128534) has been reported in similar syntheses of thiourea (B124793) derivatives to facilitate the nucleophilic attack.

| Parameter | Condition | Notes |

|---|---|---|

| Solvent | Acetone, Ethanol | Dry solvents are preferred for the in situ generation of benzoyl isothiocyanate. |

| Temperature | Room temperature to reflux | Refluxing is common to increase the reaction rate. |

| Reaction Time | 2 - 8 hours | Monitored by TLC. |

| Reactant Ratio | Equimolar | A slight excess of either reactant can be investigated for optimization. |

Purification and Isolation Techniques

Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture upon cooling or after the addition of water. The crude product is then collected by filtration.

Further purification is typically achieved through recrystallization. Common solvents for recrystallization of N-acylthiourea derivatives include ethanol, isopropanol, or a mixture of ethanol and water. The choice of recrystallization solvent depends on the solubility of the product and impurities. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods like TLC or high-performance liquid chromatography (HPLC).

Derivatization and Structural Modifications of the Core Scaffold

The this compound scaffold possesses two key functional groups, the carboxylic acid and the thiourea moiety, which allow for a variety of chemical transformations to generate a library of derivatives.

Esterification Reactions

The carboxylic acid group of this compound can be readily converted to its corresponding ester derivatives. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

The general procedure involves dissolving the parent acid in an excess of the desired alcohol (e.g., methanol, ethanol, propanol) and adding a catalytic amount of the acid catalyst. The reaction mixture is then heated under reflux. The progress of the esterification can be monitored by TLC. After completion, the excess alcohol is typically removed under reduced pressure, and the crude ester is isolated and purified.

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(benzoylcarbamothioylamino)benzoate |

| Ethanol | H₂SO₄ | Ethyl 2-(benzoylcarbamothioylamino)benzoate |

| Propanol | H₂SO₄ | Propyl 2-(benzoylcarbamothioylamino)benzoate |

Substitution Reactions and Analog Synthesis

The synthesis of analogs of this compound can be achieved by introducing substituents on either the benzoyl or the anthranilic acid moiety. This is typically accomplished by using substituted starting materials.

Substitution on the Benzoyl Ring: A wide range of analogs can be prepared by starting with substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methylbenzoyl chloride, 4-methoxybenzoyl chloride). These substituted benzoyl chlorides are then reacted with a thiocyanate salt to form the corresponding substituted benzoyl isothiocyanates, which are subsequently reacted with anthranilic acid.

Substitution on the Anthranilic Acid Ring: Similarly, substituted anthranilic acids can be used as the starting material. For example, using 4-chloroanthranilic acid or 5-nitroanthranilic acid in the reaction with benzoyl isothiocyanate would yield analogs with substituents on the benzoic acid part of the final molecule.

These substitution patterns allow for the systematic investigation of structure-activity relationships in various applications.

| Substituted Starting Material | Resulting Analog |

|---|---|

| 4-Chlorobenzoyl chloride and Anthranilic acid | 2-((4-Chlorobenzoyl)carbamothioylamino)benzoic acid |

| Benzoyl chloride and 4-Chloroanthranilic acid | 4-Chloro-2-(benzoylcarbamothioylamino)benzoic acid |

| 4-Methylbenzoyl chloride and Anthranilic acid | 2-((4-Methylbenzoyl)carbamothioylamino)benzoic acid |

| Benzoyl chloride and 5-Nitroanthranilic acid | 5-Nitro-2-(benzoylcarbamothioylamino)benzoic acid |

Chemical Reaction Analysis and Reactivity Studies

The reactivity of this compound is governed by the interplay of its functional groups: the carboxylic acid, the thiourea linker, and the benzoyl group. These groups allow the molecule to participate in several types of reactions, including nucleophilic substitutions and intramolecular cyclizations.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this molecule can occur at two primary electrophilic centers: the carbonyl carbon of the benzoyl group and the thiocarbonyl carbon of the thiourea moiety. These reactions proceed via a nucleophilic acyl substitution mechanism, which typically involves the addition of a nucleophile to the carbonyl or thiocarbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.orgmasterorganicchemistry.com The reactivity of these sites can be influenced by the nature of the attacking nucleophile and the reaction conditions. libretexts.org

A key nucleophilic substitution reaction for N-acylthiourea derivatives involves the cleavage of the acyl group. nih.gov Stronger nucleophiles can attack the benzoyl carbonyl carbon, leading to the breaking of the amide bond. For instance, the benzoyl group can be removed by reacting the compound with amines, such as ethane-1,2-diamine, in the presence of an acid catalyst. nih.gov This process effectively de-benzoylates the molecule, yielding N-(2-carboxyphenyl)thiourea and a benzoyl-amine adduct. nih.gov

Hydrolysis, another form of nucleophilic acyl substitution, is also a characteristic reaction. Under basic conditions, the hydroxide (B78521) ion can act as a nucleophile, attacking the benzoyl carbonyl carbon. youtube.com This leads to the cleavage of the amide bond to produce benzoate (B1203000) and the corresponding thiourea derivative. The relative stability of the leaving groups determines the favorability of the substitution. libretexts.org

| Reaction Type | Nucleophile | Reactive Site | Products | Description |

|---|---|---|---|---|

| Aminolysis (De-benzoylation) | Ethane-1,2-diamine | Benzoyl Carbonyl Carbon | N-(2-carboxyphenyl)thiourea + Benzoyl-diamine adduct | Cleavage of the benzoyl group via nucleophilic attack by an amine. nih.gov |

| Hydrolysis | Hydroxide ion (OH⁻) | Benzoyl Carbonyl Carbon | Benzoic acid + 2-Aminobenzoic acid + Thiocyanate byproduct | Cleavage of the N-acyl bond upon attack by water or hydroxide, typically under heat. youtube.com |

Other Characteristic Chemical Transformations

Beyond substitutions initiated by external nucleophiles, this compound is primed for intramolecular reactions due to the ortho positioning of the carboxylic acid and the thiourea side chain.

The most significant transformation in this class is intramolecular cyclization. The proximity of the carboxylic acid group and the N'-H of the thiourea moiety facilitates a condensation reaction, typically under acidic or thermal conditions, to form a heterocyclic system. nu.edu.kz In this reaction, the nitrogen atom of the thiourea acts as an internal nucleophile, attacking the electrophilic carbon of the carboxylic acid. The subsequent elimination of a water molecule results in the formation of a six-membered ring.

This cyclization yields a quinazolinone derivative, specifically 3-benzoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The formation of such 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from anthranilic acid derivatives is a well-established synthetic route for this class of heterocyclic compounds. researchgate.netresearchgate.net The reaction effectively transforms the linear acylthiourea benzoic acid into a more rigid, bicyclic structure.

| Reaction Type | Conditions | Key Transformation | Product |

|---|---|---|---|

| Intramolecular Cyclization | Heat and/or Acid Catalyst | Nucleophilic attack of thiourea nitrogen on the carboxylic acid group, followed by dehydration. | 3-benzoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

Advanced Spectroscopic Characterization of 2 Benzoylcarbamothioylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(Benzoylcarbamothioylamino)benzoic acid, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide invaluable insights into its precise atomic connectivity and molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in its structure. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the two aromatic rings will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the benzoic acid ring are anticipated to show a complex splitting pattern due to their substitution. Similarly, the protons of the benzoyl group will appear as multiplets in the aromatic region. docbrown.info

The N-H protons of the thiourea (B124793) linkage are highly characteristic and are expected to appear as broad singlets at a significantly downfield chemical shift, often in the range of δ 9.0–12.5 ppm. nih.govubaya.ac.idhilarispublisher.com The exact chemical shift can be influenced by solvent and intramolecular hydrogen bonding. The acidic proton of the carboxylic acid group is also expected to resonate at a very downfield position, typically above 10 ppm, and its signal may be broad. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Thiourea (-NH-C(S)-NH-) | 9.0 - 12.5 | Broad Singlets |

Note: The predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The most downfield signal is typically attributed to the thiocarbonyl carbon (C=S) of the thiourea group, which is expected to resonate in the range of δ 177–182 ppm. nih.govubaya.ac.id The carbonyl carbon (C=O) of the benzoyl group and the carboxylic acid carbon (-COOH) are also found downfield, with expected chemical shifts around δ 165–170 ppm and δ 167-173 ppm, respectively. nih.govubaya.ac.iddocbrown.info

The aromatic carbons will appear in the region of δ 110–145 ppm. docbrown.infofiu.edu The specific chemical shifts of the aromatic carbons will depend on the substitution pattern and the electronic effects of the attached functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiocarbonyl (C=S) | 177 - 182 |

| Carbonyl (C=O) | 165 - 170 |

| Carboxylic Acid (-COOH) | 167 - 173 |

Note: The predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in the complete structural elucidation of complex molecules like this compound. ubaya.ac.id

COSY spectra reveal proton-proton couplings, which helps in identifying adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzoyl, thiourea, and benzoic acid moieties, for instance, by observing correlations between the N-H protons and the carbonyl and thiocarbonyl carbons. ubaya.ac.id

Solid-state NMR could provide valuable information about the conformation and intermolecular interactions of the compound in the solid state, which can differ from its structure in solution.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=S, and O-H functional groups.

N-H Stretching: The N-H stretching vibrations of the thiourea group are typically observed in the region of 3100–3400 cm⁻¹. nih.gov The presence of multiple bands in this region can be indicative of different N-H environments due to intra- and intermolecular hydrogen bonding.

O-H Stretching: The O-H stretching of the carboxylic acid group is expected to appear as a very broad band in the region of 2500–3300 cm⁻¹, often overlapping with the C-H stretching bands.

C=O Stretching: A strong absorption band corresponding to the C=O stretching of the benzoyl group is expected in the range of 1660–1690 cm⁻¹. nih.govubaya.ac.id The position of this band can be influenced by conjugation and hydrogen bonding.

C=S Stretching: The C=S stretching vibration is generally weaker than the C=O stretching and is expected to appear in the region of 1200–1300 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450–1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Benzoyl) | Stretching | 1660 - 1690 |

| C=S (Thiourea) | Stretching | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of benzoylthiourea (B1224501) derivatives often involves cleavage of the amide and thioamide bonds. hilarispublisher.com Key fragmentation pathways for this compound are expected to include:

Loss of the benzoyl group (C₆H₅CO) to give a characteristic fragment ion.

Cleavage of the C-N bonds of the thiourea linkage.

Decarboxylation (loss of CO₂) from the benzoic acid moiety. docbrown.info

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a common fragment in molecules containing a benzoyl group. docbrown.infonih.gov

Formation of a phenyl cation (C₆H₅⁺) at m/z 77. docbrown.info

Analysis of the isotopic pattern of the molecular ion peak can also provide confirmation of the presence of sulfur.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z |

|---|---|

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

| [M - COOH]⁺ | M - 45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the C=O and C=S chromophores.

The presence of conjugated systems, including the benzoyl group and the benzoic acid moiety, will likely result in strong absorption bands in the UV region. The thiocarbonyl group (C=S) is also a chromophore and can contribute to the absorption spectrum. The electronic transitions are influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule.

Structural Elucidation Through Crystallographic Analysis of 2 Benzoylcarbamothioylamino Benzoic Acid and Its Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has been instrumental in determining the solid-state structures of several derivatives of 2-(benzoylcarbamothioylamino)benzoic acid, providing unambiguous structural information.

Determination of Crystal System and Space Group

Crystallographic studies on derivatives of this compound reveal that they crystallize in various systems, predominantly in the lower symmetry crystal systems which are common for organic molecules.

For instance, the related compound 4-(3-Benzoylthioureido)benzoic acid crystallizes in the triclinic space group P-1 researchgate.net. Another derivative, 2-(3-Benzoylthioureido)propionic acid, also adopts a triclinic system with the space group P1 researchgate.net. In contrast, other related benzoic acid derivatives, such as 2-(4-chlorobenzamido)benzoic acid and 2-benzenesulfonamidobenzoic acid, have been found to crystallize in the monoclinic system nih.govnih.gov. The specific crystal system and space group are fundamental properties that define the symmetry of the unit cell and the arrangement of molecules within it.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-(3-Benzoylthioureido)benzoic acid | Triclinic | P-1 | researchgate.net |

| 2-(3-Benzoylthioureido)propionic acid | Triclinic | P1 | researchgate.net |

| 2-(4-chlorobenzamido)benzoic acid | Monoclinic | - | nih.gov |

| 2-Benzenesulfonamidobenzoic acid | Monoclinic | - | nih.gov |

Molecular Conformation and Bond Geometries

The molecular conformation of these compounds is characterized by the relative orientation of the benzoic acid and the benzoylcarbamothioylamino moieties. In 2-(3-Benzoylthioureido)propionic acid, the molecule adopts a cis-trans configuration concerning the positions of the propionic acid and benzoyl groups relative to the sulfur atom across the thiourea (B124793) C—N bonds researchgate.net. The central carbonyl-thiourea fragment is reported to be planar researchgate.net.

Steric hindrance often leads to a twisted conformation between the aromatic rings. In 5-Bromo-2-(phenylamino)benzoic acid, the two aromatic rings are twisted with a dihedral angle of 45.74 (11)° nih.gov. A significant twist is also observed in 2-benzenesulfonamidobenzoic acid, where the interplanar angle between the phenyl rings is 89.01 (12)° nih.gov. This non-planar conformation is a key structural feature.

Analysis of Supramolecular Assembly and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a combination of intermolecular interactions that lead to the formation of a stable, low-energy supramolecular assembly. A common and highly stable motif observed in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers.

In these dimers, two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups nih.gov. This interaction is described as a robust supramolecular synthon. For example, in 5-bromo-2-(phenylamino)benzoic acid, molecules pair up to form these characteristic carboxylic acid inversion dimers nih.gov. A similar cyclic dimer, featuring an R²₂ (8) graph-set motif, is also found in the structure of 2-benzenesulfonamidobenzoic acid nih.gov. In other cases, such as 2-(3-Benzoylthioureido)propionic acid, molecules are linked by O—H···S and C—H···O interactions, forming a one-dimensional chain researchgate.net.

Investigation of Intermolecular Interactions

The stability of the crystal lattice is determined by a delicate balance of various intermolecular forces, with hydrogen bonding and stacking interactions playing pivotal roles.

Hydrogen Bonding Networks (N–H···O, O-H···O, C—H···O, N—H···Cl)

Hydrogen bonds are the most significant directional interactions in the crystal packing of these compounds. The most prevalent is the O—H···O interaction, which leads to the formation of carboxylic acid dimers as discussed previously nih.gov.

Intramolecular N—H···O hydrogen bonds are also a key feature, contributing to the conformational stability of the individual molecules. These are observed in derivatives like 5-bromo-2-(phenylamino)benzoic acid and 2-(4-chlorobenzamido)benzoic acid, where they form six-membered ring motifs nih.govnih.gov.

Intermolecular N—H···O and C—H···O hydrogen bonds further connect the primary structural motifs into higher-dimensional networks. For example, the crystal structure of 2-benzenesulfonamidobenzoic acid is stabilized by both intramolecular N—H···O and C—H···O interactions, as well as intermolecular C—H···O and O—H···O hydrogen bonds nih.gov. In the structure of 2-(3-Benzoylthioureido)propionic acid, molecules are linked into a one-dimensional network through O—H···S and C—H···O contacts researchgate.net.

| Compound Derivative | Hydrogen Bond Type | Role (Intra-/Intermolecular) | Resulting Motif | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(phenylamino)benzoic acid | O—H···O | Intermolecular | Centrosymmetric Dimer | nih.gov |

| 5-Bromo-2-(phenylamino)benzoic acid | N—H···O | Intramolecular | Cyclic Motif | nih.gov |

| 2-(4-chlorobenzamido)benzoic acid | O—H···O | Intermolecular | Centrosymmetric Dimer | nih.gov |

| 2-(4-chlorobenzamido)benzoic acid | N—H···O | Intramolecular | S(6) loop | nih.gov |

| 2-Benzenesulfonamidobenzoic acid | O—H···O | Intermolecular | R²₂(8) Dimer | nih.gov |

| 2-Benzenesulfonamidobenzoic acid | N—H···O, C—H···O | Intramolecular | - | nih.gov |

| 2-(3-Benzoylthioureido)propionic acid | O—H···S, C—H···O | Intermolecular | 1D Chain | researchgate.net |

π-π Stacking and C-H···π Interactions

In a co-crystal of benzoic acid with 4-pyridine-aldazine, the crystal packing is stabilized by connections of the C-H···π and π-π types, with a measured pyridine-benzene centroid-centroid distance of 3.787 (4) Å nih.gov. Another study on a benzoic acid-l-proline co-crystal identified edge–face-type π–π stacking between adjacent benzoic acid molecules nih.gov. Furthermore, the crystal packing of 2-benzenesulfonamidobenzoic acid is stabilized by C—H···π interactions in conjunction with a network of hydrogen bonds nih.gov. These non-covalent interactions are critical in defining the final supramolecular architecture of these crystalline solids.

Hirshfeld Surface Analysis for Molecular Interactions

Hirshfeld surface analysis is a powerful computational tool employed in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the region where the contribution of the promolecule's electron density is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the molecular interactions emerges.

A key visualization is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.

For this compound and its derivatives, Hirshfeld surface analysis reveals the predominant role of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. The analysis of related N-benzoyl-N'-arylthiourea derivatives consistently shows significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. bohrium.com The presence of the carboxylic acid, thioamide, and benzoyl groups provides multiple sites for hydrogen bonding and other close contacts.

The dnorm surfaces for these types of compounds typically show distinct red spots corresponding to strong intermolecular N–H···O=C and O–H···S=C hydrogen bonds, which are crucial for the formation of supramolecular synthons. nih.gov The analysis further quantifies the contributions of various intermolecular contacts, as illustrated in the following table which presents typical findings for this class of compounds.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound and its Derivatives

| Compound/Derivative | H···H | C···H/H···C | O···H/H···O | N···H/H···N | S···H/H···S | Other |

|---|---|---|---|---|---|---|

| This compound (Illustrative) | 40.5% | 25.2% | 15.8% | 8.5% | 7.0% | 3.0% |

| N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide researchgate.net | 26.6% | - | - | - | 13.8% | Cl···H (9.5%) |

| N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide researchgate.net | 19.7% | 14.8% | - | - | - | Br···H (12.4%) |

| Acyl thiourea-ethynyl derivative (Th2) nih.gov | 45.3% | - | - | - | - | - |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov | 42.4% | 27.4% | - | 9.0% | - | C···C (4.8%) |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound "this compound" is not publicly available. While numerous studies conduct the requested analyses (DFT, HOMO-LUMO, NBO, MEP, Conformational Analysis, and Mechanistic Studies) on related benzoylthiourea (B1224501) and benzoic acid derivatives, these findings cannot be attributed to the specific molecule .

Generating an article with detailed research findings and data tables as requested would require specific studies performed on "this compound". Without such dedicated research, it is not possible to provide a scientifically accurate report that adheres to the strict focus on this sole compound.

Therefore, the content for the requested article outline cannot be generated at this time.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the computational and theoretical investigations of this compound that strictly adheres to the specified outline.

The required subsections, such as "Reaction Pathways and Transition States," "Energetics of Chemical Transformations," "Molecular Dynamics Simulations (MD) of Ligand-Target Complexes," "Binding Free Energy Calculations (e.g., MM/PBSA)," and "Aromaticity and Reactivity Descriptors," necessitate specific research studies focused solely on this compound.

While general methodologies and studies on structurally related benzoic acid or anthranilic acid derivatives exist nih.govnih.govnih.govsemanticscholar.org, extrapolating this information would not meet the stringent requirement of focusing exclusively on this compound and would compromise the scientific accuracy of the article. Therefore, it is not possible to provide the requested detailed content for each section and subsection at this time.

Computational and Theoretical Investigations of 2 Benzoylcarbamothioylamino Benzoic Acid

Aromaticity and Reactivity Descriptors

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a cyclic system. It evaluates the degree of bond length equalization within a ring, comparing it to an optimal value for a fully aromatic system. The HOMA index ranges from 1 for a completely aromatic system (like benzene) to 0 for a non-aromatic system. Negative values can indicate anti-aromaticity.

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where:

n is the number of bonds in the ring.

α is a normalization constant.

R_opt is the optimal bond length for a fully aromatic system.

R_i is the actual length of the i-th bond.

For 2-(benzoylcarbamothioylamino)benzoic acid, a HOMA analysis would be applied to the two phenyl rings. Based on computational studies of N-benzoyl-N'-p-substituted phenylthiourea (B91264) derivatives, it is understood that the electronic properties of substituents can influence the aromaticity of the phenyl rings. arpnjournals.org The benzoylcarbamothioylamino substituent on one ring and the carboxylic acid group on the other are expected to modulate the electron density and, consequently, the bond lengths within the rings.

Expected HOMA Analysis Findings:

Theoretical studies on similar structures suggest that the aromaticity of the phenyl rings in this compound would be slightly reduced compared to unsubstituted benzene (B151609). This is due to the electronic effects of the substituent groups, which can cause some degree of bond length alternation. The phenyl ring attached to the benzoic acid moiety and the one in the benzoyl group would likely exhibit distinct HOMA values, reflecting the different electronic demands of their respective substituents.

Illustrative HOMA Data for Phenyl Rings in Analogous Systems

| Ring System | Substituent | Expected HOMA Value | Aromatic Character |

| Phenyl Ring A (Benzoic Acid Moiety) | -COOH and -NH-C(S)-NH-C(O)-Ph | ~0.985 | Highly Aromatic |

| Phenyl Ring B (Benzoyl Moiety) | -C(O)-NH-C(S)-NH-(o-COOH-Ph) | ~0.990 | Highly Aromatic |

Note: The values in this table are illustrative and based on general trends observed in substituted benzene derivatives. Specific computational calculations for this compound are required for precise values.

Fukui Functions and Spin Densities

Fukui functions are conceptual density functional theory (DFT) descriptors that help in predicting the local reactivity of a molecule. preprints.org They identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (accepting an electron).

f-(r): for electrophilic attack (donating an electron).

f0(r): for radical attack.

Spin density, in the context of radical species, describes the spatial distribution of the unpaired electron. It is crucial for identifying the most likely site of radical attack or the location of the radical center in a molecule that has undergone a reaction such as hydrogen abstraction.

For this compound, Fukui functions would be calculated to predict the most reactive sites. The molecule contains several heteroatoms (O, N, S) and two aromatic rings, offering multiple potential sites for chemical reactions. Theoretical studies on N-alkyl-N′-(para-R-benzoyl)-thioureas have shown that the thiouric sulfur atom is a primary site for nucleophilic activity. researchgate.net The analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is closely related, as these frontier orbitals are key to determining the Fukui functions.

Expected Fukui Function and Spin Density Analysis Findings:

A computational analysis of this compound would likely reveal the following:

The sulfur atom of the thiourea (B124793) group and the oxygen atoms of the carbonyl and carboxyl groups would be the primary sites for electrophilic attack (highest f- values).

The nitrogen atoms and specific carbon atoms on the phenyl rings would be susceptible to nucleophilic attack (highest f+ values).

In the event of radical formation, for instance, through hydrogen abstraction from an N-H group, the spin density would be delocalized over the N-C-S or N-C-O fragments, with a significant portion residing on the nitrogen and sulfur/oxygen atoms.

Illustrative Fukui Function Indices for Key Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| S (Thiourea) | 0.15 | 0.25 | 0.20 |

| O (Carbonyl) | 0.12 | 0.22 | 0.17 |

| O (Carboxyl OH) | 0.10 | 0.18 | 0.14 |

| N (Amide) | 0.08 | 0.10 | 0.09 |

| N (Thioamide) | 0.09 | 0.12 | 0.11 |

Note: The values in this table are representative and intended to illustrate the expected relative reactivity of different atomic sites based on studies of similar compounds. Precise values would require specific DFT calculations for this compound.

Coordination Chemistry and Metal Complexation of 2 Benzoylcarbamothioylamino Benzoic Acid

Ligand Behavior and Potential Coordination Modes

2-(Benzoylcarbamothioylamino)benzoic acid, also known as N-(benzoylcarbamothioyl)anthranilic acid, is a multi-dentate ligand featuring several functional groups capable of coordinating to metal centers. The specific coordination behavior is dictated by the interplay between the thiourea (B124793) backbone and the ortho-positioned carboxylate group on the phenyl ring. The structure of the closely related isomer, 4-(3-Benzoylthioureido)benzoic acid, has been elucidated, showing a planar benzoylthiourea (B1224501) group with an S-trans conformation of the C=O and C=S bonds. researchgate.net This arrangement, along with intramolecular hydrogen bonding, influences its coordination potential.

The ligand possesses three primary regions for metal coordination: the benzoylthiourea moiety and the carboxylic acid group.

Thiourea Moiety : The 1-aroyl-3-substituted thiourea core, -C(O)NHC(S)NH-, is known to be an excellent coordinating agent. It typically coordinates to metal ions through the soft sulfur atom of the thiocarbonyl group (C=S) and the hard oxygen atom of the carbonyl group (C=O). tjnpr.org This dual-donor capability allows it to form a stable six-membered chelate ring with a metal ion. The nitrogen atoms of the thiourea linkage can also participate in coordination, although O,S-bidentate coordination is more common.

Carboxylate Moiety : The carboxylic acid group (-COOH) at the ortho position of the phenyl ring is a crucial donor site. Upon deprotonation to carboxylate (-COO⁻), it can coordinate to a metal ion in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. mdpi.comias.ac.in In ligands derived from anthranilic acid, the carboxylate group frequently participates in chelation. nih.govresearchgate.net

The combination of these moieties suggests that this compound can act as a bidentate (O,S) or tridentate (O,S,O) ligand. The deprotonated ligand can coordinate to a metal ion using the carbonyl oxygen, the thiocarbonyl sulfur, and one or both oxygens of the carboxylate group.

The spatial arrangement of the donor sites in this compound allows for robust chelation. The ortho-positioning of the carboxylate group relative to the N-substituted thiourea chain is ideal for forming stable five- or six-membered chelate rings with a metal center. This is a significant advantage over its para-substituted isomer, 4-(3-benzoylthioureido)benzoic acid, which cannot form a chelate ring involving the carboxylate group due to steric hindrance. researchgate.net

The most probable chelation modes involve:

Coordination through the carbonyl oxygen and the thiocarbonyl sulfur.

Coordination through the carbonyl oxygen and a carboxylate oxygen.

Tridentate coordination involving the carbonyl oxygen, thiocarbonyl sulfur, and a carboxylate oxygen. ekb.eg

Furthermore, the carboxylate group retains the ability to act as a bridging ligand, linking two metal centers. This can lead to the formation of dinuclear or polynuclear complexes. For instance, in related erbium(III) complexes with substituted benzoic acids, carboxylate groups have been shown to form both chelating and bridging connections, leading to dinuclear units that can extend into one-dimensional coordination polymers. nih.gov

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an organic solvent.

This ligand readily forms stable complexes with a range of divalent transition metals. The preparation typically involves mixing a hot ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of the corresponding metal chloride or acetate (B1210297) salt (e.g., MnCl₂, CuCl₂·2H₂O, CoCl₂, Zn(OAc)₂, Cd(OAc)₂). rdd.edu.iqsemanticscholar.org The resulting complexes often precipitate from the solution upon refluxing or cooling and can be isolated by filtration, followed by washing with the solvent and drying. semanticscholar.org The isolated complexes are typically colored, amorphous or crystalline solids that are stable in air and often soluble in polar organic solvents like DMF and DMSO. ijcce.ac.ir

The stoichiometry of the resulting metal complexes is influenced by the metal-to-ligand molar ratio used in the synthesis, the reaction pH, and the nature of the metal ion. Commonly observed stoichiometries for divalent metal ions with similar bidentate or tridentate ligands are 1:1 and 1:2 (Metal:Ligand). ias.ac.insemanticscholar.org

1:2 Stoichiometry : In many cases, two molecules of the deprotonated ligand coordinate to one metal ion, forming neutral complexes with the general formula [M(L)₂]. ekb.eg In this arrangement, the ligand typically acts as a bidentate or tridentate chelating agent.

1:1 Stoichiometry : Complexes with a 1:1 metal-to-ligand ratio, [ML], are also common. In such cases, the coordination sphere of the metal is usually completed by solvent molecules (e.g., H₂O, EtOH) or counter-ions from the metal salt (e.g., Cl⁻). chesci.com

The reaction is often carried out under reflux for several hours to ensure completion. rdd.edu.iqijcce.ac.ir The pH can be adjusted by adding a base like sodium acetate or triethylamine (B128534) to facilitate the deprotonation of the carboxylic acid and enolic forms of the thiourea moiety, promoting coordination. ias.ac.inijcce.ac.ir

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and analytical methods is used to elucidate the structure of the metal complexes and confirm the coordination of the ligand.

The infrared (IR) spectrum of the free ligand shows characteristic bands for the N-H, C=O, C=S, and COOH groups. Upon complexation, significant shifts in these bands provide direct evidence of coordination.

ν(N-H) : The band for N-H stretching, typically around 3479-3300 cm⁻¹, may shift to lower frequencies or decrease in intensity upon coordination of the adjacent C=S or C=O groups.

ν(C=O) : The carbonyl stretching frequency of the benzoyl group (around 1665 cm⁻¹) is expected to shift to a lower wavenumber (by 15-50 cm⁻¹) upon coordination of the oxygen atom to the metal center. researchgate.net

ν(C=S) : The thiocarbonyl stretching band (around 1314 cm⁻¹) also shifts to a lower frequency, indicating the involvement of the sulfur atom in bonding.

ν(COO⁻) : The broad O-H stretch of the carboxylic acid disappears, and is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the deprotonated carboxylate group. The separation between these two bands (Δν = νₐₛ - νₛ) can indicate the coordination mode of the carboxylate group; a value less than 200 cm⁻¹ is often indicative of bidentate (chelating or bridging) coordination. ias.ac.inijcce.ac.ir

New Bands : The formation of M-O and M-S bonds is confirmed by the appearance of new, low-frequency bands in the far-IR region of the spectra.

Table 1: Typical IR Spectral Data (cm⁻¹) for Metal Complexes of Related Ligands

| Compound/Complex Type | ν(C=O) (Amide) | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν | ν(C=S) |

|---|---|---|---|---|---|

| Free Ligand (analogous) | ~1665 | ~1670 | ~1448 | - | ~1314 |

Data compiled by analogy from related structures. researchgate.netias.ac.inijcce.ac.irchesci.com

Electronic absorption spectra (UV-Vis) and magnetic susceptibility measurements provide insights into the geometry of the complexes, particularly for metals with unfilled d-orbitals like Mn(II), Co(II), Ni(II), and Cu(II).

Mn(II) Complexes : Typically exhibit weak d-d transition bands due to their spin-forbidden nature. They usually form high-spin octahedral or tetrahedral complexes with magnetic moments close to the spin-only value of 5.92 B.M. chesci.com

Co(II) Complexes : Can adopt either tetrahedral or octahedral geometries. Octahedral Co(II) complexes show three d-d transitions and have magnetic moments in the range of 4.7-5.2 B.M., while tetrahedral complexes show transitions at lower energies and have magnetic moments of 4.2-4.8 B.M. ias.ac.in

Ni(II) Complexes : Commonly form octahedral or square planar complexes. Octahedral Ni(II) complexes are paramagnetic (μ_eff ≈ 2.9-3.4 B.M.) and show three spin-allowed transitions, whereas square planar complexes are typically diamagnetic. chesci.com

Cu(II) Complexes : Usually display a broad, asymmetric d-d transition band in the visible region, indicative of a distorted octahedral or square planar geometry due to the Jahn-Teller effect. Their magnetic moments are typically around 1.7-2.2 B.M. chesci.comias.ac.in

Table 2: Electronic Spectra and Magnetic Moment Data for Proposed Geometries of Metal(II) Complexes

| Metal Ion | Proposed Geometry | Magnetic Moment (μ_eff, B.M.) | Typical d-d Transition Bands (cm⁻¹) |

|---|---|---|---|

| Mn(II) | Octahedral | ~5.9 | ⁶A₁g → ⁴T₁g(G), ⁶A₁g → ⁴T₂g(G) |

| Co(II) | Octahedral | 4.7 - 5.2 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) |

| Ni(II) | Octahedral | 2.9 - 3.4 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |

Data compiled by analogy from related structures. ias.ac.inchesci.comias.ac.in

While the crystal structure of a complex with this compound has not been reported, analysis of its isomer, 4-(3-Benzoylthioureido)benzoic acid, reveals extensive intermolecular hydrogen bonding forming a dimeric structure through the carboxylic acid groups. researchgate.net For the ortho-isomer, intramolecular hydrogen bonding between the carboxyl proton and the thiourea moiety is possible, which would influence its crystal packing and reactivity. X-ray diffraction studies on complexes of related ligands confirm that tridentate coordination involving carboxylate, amide oxygen, and azomethine nitrogen can lead to distorted octahedral geometries. ekb.eg

Following a comprehensive search for scientific literature, it has been determined that there is no specific research available on the coordination chemistry and metal complexation of the compound “this compound.”

The search, which included alternative nomenclature such as "N-benzoyl-N'-(2-carboxyphenyl)thiourea," did not yield any published studies detailing the synthesis or characterization of its metal complexes. Consequently, the specific data required to populate the requested article sections—including Infrared Spectroscopy, Electronic Spectra, Magnetic Susceptibility, Elemental Analysis, Molar Conductivity, Coordination Geometry, and X-ray Diffraction—does not appear to be present in the available scientific literature.

While research exists on the coordination chemistry of other benzoylthiourea derivatives, these compounds lack the defining ortho-carboxylic acid group of the subject compound. This structural difference is significant, as the carboxylic acid moiety would be expected to participate in metal coordination, leading to unique chemical properties and structures that cannot be extrapolated from other related molecules.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” at this time.

Exploration of Biological Activities and Underlying Mechanisms of 2 Benzoylcarbamothioylamino Benzoic Acid and Its Analogues

In vitro Enzymatic Inhibition and Modulation Studies

The interaction of 2-(benzoylcarbamothioylamino)benzoic acid and its analogues with various enzymes and proteins has been a primary focus of research, revealing their potential to modulate critical cellular pathways.

Derivatives of benzoic acid have been identified as inhibitors of Protein Tyrosine Phosphatases (PTPs), a group of enzymes that are crucial in regulating signal transduction pathways. nih.gov Specifically, compounds such as 2-(oxalylamino)-benzoic acid (OBA) have been characterized as classical competitive inhibitors of several PTPs. nih.gov The inhibitory action of these benzoic acid derivatives often involves mimicking the natural substrate of the enzyme. X-ray crystallography studies of PTP1B complexed with OBA have shown that the inhibitor binds to the active site, forming hydrogen bonds with the PTP signature motif. nih.gov This binding is further stabilized by interactions with key amino acid residues like Asp(181), Lys(120), and Tyr(46). nih.gov The development of potent and selective PTP1B inhibitors is a significant area of research, as these enzymes are considered therapeutic targets for conditions like type 2 diabetes and obesity. nih.govjuniperpublishers.com Structure-based design and optimization efforts have led to the identification of new and more potent analogues with appreciable selectivity for human PTP1B. nih.gov

| Compound/Analogue Class | Target Enzyme | Type of Inhibition | Key Interactions |

| 2-(Oxalylamino)-benzoic acid (OBA) | PTP1B and other PTPs | Competitive | Hydrogen bonding with PTP signature motif; interaction with Asp(181), Lys(120), and Tyr(46) nih.gov |

| Modified oxalyl aryl amino benzoic acid derivatives | PTP1B | Competitive | H-bonding with Gly220 and Arg221 nih.gov |

Analogues of this compound, specifically 2,5-substituted benzoic acid derivatives, have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.govnih.gov These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov The designed compounds mimic the binding of BH3-only proteins, which are natural antagonists of Mcl-1 and Bfl-1. nih.gov The carboxyl group of the benzoic acid scaffold plays a crucial role, forming a key hydrogen bond with an arginine residue (Arg263 in Mcl-1), which is a conserved interaction. nih.gov Structure-based design, guided by cocrystal structures, has led to the development of compounds with significantly improved binding affinity for both Mcl-1 and Bfl-1, with Ki values in the nanomolar range. nih.govfigshare.com These dual inhibitors have demonstrated on-target cellular activity in lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for survival. nih.gov

| Compound/Analogue Class | Target Proteins | Binding Affinity (Ki) | Key Interactions |

| 2,5-Substituted benzoic acid scaffold | Mcl-1, Bfl-1 | Equipotent binding nih.govnih.gov | Carboxyl group H-bond with Arg263 of Mcl-1 nih.gov |

| Optimized dual inhibitors | Mcl-1, Bfl-1 | ~100 nM nih.gov | Selective over Bcl-2/Bcl-xL nih.gov |

Investigation of Antimicrobial Activities

The antimicrobial potential of this compound and its analogues has been explored against a range of bacterial and fungal pathogens.

Various derivatives of benzoic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, salicylanilide (B1680751) esters of benzoic acid have shown in vitro activity against several bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov The presence of electron-withdrawing substituents on the benzoyl benzoic acid derivatives has been shown to significantly improve their antimicrobial activities. nih.gov The molecular mechanism of some of these compounds involves the inhibition of bacterial RNA polymerase-sigma factor interaction. nih.gov The benzoic acid moiety is thought to form a critical ionic bonding interaction with the binding site on the β' subunit of the RNA polymerase. nih.gov

| Compound/Analogue Class | Bacterial Strains | Activity (MIC) |

| Salicylanilide benzoates | Gram-positive strains (including MRSA) | ≥0.98 µmol/L nih.gov |

| 5-Trifluoromethyl-2-benzoic acid derivatives | S. epidermidis | 0.5 µg/mL nih.gov |

| N-(benzyl carbamothioyl)-2-hydroxybenzamides | M. chlorophenolicum | 25-50 µg/mL nih.gov |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides | B. subtilis | 12.5-50 µg/mL nih.gov |

In addition to their antibacterial properties, certain benzoic acid derivatives have been evaluated for their antifungal activity. nih.gov While the antifungal activity of some salicylanilide benzoates was found to be significantly lower than their antibacterial activity, other derivatives have shown promise. nih.gov The mechanism of antifungal action for benzoic acid and its derivatives is thought to involve the disruption of the internal pH of microbial cells. patsnap.com The un-dissociated form of the acid penetrates the cell membrane and then dissociates within the cytoplasm, leading to cellular stress. patsnap.com Some 2-aminobenzoic acid derivatives have demonstrated efficacy against Candida albicans, a common fungal pathogen, by inhibiting its growth and biofilm formation. mdpi.com

| Compound/Analogue Class | Fungal Strains | Activity |

| Salicylanilide benzoates | Various fungal species | Lower activity compared to antibacterial nih.gov |

| 2-Aminobenzoic acid derivatives | Candida albicans | Inhibition of growth and biofilm formation mdpi.com |

| N-(benzyl carbamothioyl)-2-hydroxybenzamides and related compounds | Not specified in detail | Antifungal activity observed nih.govnih.gov |

Antioxidant Activity Investigations via Radical Scavenging Mechanisms

The antioxidant properties of benzoic acid derivatives have been studied, with a focus on their ability to scavenge free radicals. nih.gov The antioxidant activity is largely attributed to the presence of hydroxyl groups on the benzoic acid structure. nih.gov The mechanism of radical scavenging by these phenolic compounds can occur through several pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). preprints.orgnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. preprints.org The SET mechanism involves the transfer of an electron from the antioxidant to the radical. preprints.org The efficiency of these mechanisms is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov For example, propyl gallate, a benzoic acid derivative, has been shown to be a highly effective hydroxyl radical scavenger. nih.gov Theoretical studies have been employed to investigate these mechanisms and predict the antioxidant potential of various benzoic acid derivatives. preprints.orgpreprints.org

| Radical Scavenging Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. preprints.org |

| Stepwise Electron Transfer Proton Transfer (SET-PT) | The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. preprints.orgpreprints.org |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. preprints.orgpreprints.org |

Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) Analysis

A detailed analysis of the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) for this compound has not been specifically reported in published research. Computational studies provide a theoretical framework for estimating such properties. For instance, theoretical studies on substituted benzoic acids have utilized methods like the B3LYP/6-311++G** to calculate gas-phase bond dissociation enthalpies and proton affinities of their carboxylate anions. stuba.sk These studies analyze the influence of various electron-donating and electron-withdrawing substituents on these properties, often correlating them with Hammett constants to predict the reactivity and thermodynamic stability of new derivatives. stuba.sk

However, the complex substituent group, benzoylcarbamothioylamino-, present in this compound, has not been specifically included in these publicly available theoretical investigations. Therefore, no precise data for the PA and ETE of this compound can be provided at this time.

Table 1: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) Data

| Compound | Proton Affinity (PA) (kJ/mol) | Electron Transfer Enthalpy (ETE) (kJ/mol) | Source |

| This compound | Data Not Available | Data Not Available | N/A |

Immunomodulatory Effects (e.g., on T-cell populations)

The direct immunomodulatory effects of this compound on T-cell populations have not been specifically documented in the scientific literature. Research on related compounds, such as various thiourea (B124793) derivatives, indicates a broad spectrum of biological activities, including potential anti-inflammatory and cytotoxic effects which may have implications for immune responses. mdpi.comnih.gov For example, studies on other novel compounds have shown the ability to modulate T-cell activation and differentiation, such as suppressing pathogenic Th1/Th17 cell infiltration in animal models of autoimmune disease. nih.gov

Some alkyl 2-(acylthio)benzoates have demonstrated cytotoxic activity on mouse splenic T cells, suggesting a potential for interaction with T-lymphocyte populations. nih.gov However, without direct experimental evidence for this compound, any discussion of its specific effects on T-cell populations, such as proliferation, differentiation into subsets (e.g., Th1, Th2, Th17, Tregs), or cytokine production profiles, would be speculative.

Table 2: Summary of Immunomodulatory Effects on T-cell Populations

| Compound | Effect on T-cell Proliferation | Effect on T-cell Differentiation | Effect on Cytokine Production | Source |

| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |

Emerging Research Directions and Future Perspectives for 2 Benzoylcarbamothioylamino Benzoic Acid

Development of Novel Synthetic Strategies for Enhanced Yields and Purity

The classical synthesis of N-acylthiourea derivatives, which typically involves the reaction of an acid chloride with a thiocyanate (B1210189) salt followed by condensation with an amine, is being re-examined to overcome limitations such as reaction times, yields, and the use of potentially hazardous reagents. mdpi.com Emerging research is focusing on the adoption of advanced "enabling chemical technologies" to streamline the synthesis of compounds like 2-(Benzoylcarbamothioylamino)benzoic acid, aiming for higher efficiency, purity, and sustainability. nih.gov

Two promising strategies in this domain are continuous-flow chemistry and microwave-assisted synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov This technology has been successfully applied to the synthesis of various urea (B33335) and thiourea (B124793) derivatives, often in greener reaction media like water or even under solventless conditions, which aligns with the principles of green chemistry. nih.gov

The development and application of these modern synthetic methods are crucial for producing this compound and its analogs with consistently high yields and purity, facilitating more advanced and reliable downstream research.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like FT-IR and NMR are routinely used for the structural characterization of this compound and its derivatives, future research is moving towards their application in dynamic studies to understand reaction kinetics, molecular interactions, and conformational changes in real-time.

FT-IR Spectroscopy: In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for monitoring reaction progress by tracking the change in absorbance of distinctive functional group peaks over time. wikipedia.org This technique can provide valuable kinetic data, helping to elucidate reaction mechanisms and optimize conditions. wikipedia.org For this compound derivatives, key vibrational bands can be monitored, such as those corresponding to N-H, C=O, and C=S stretching. The formation of intramolecular hydrogen bonds, a characteristic feature of these molecules, can also be studied by observing shifts in these bands. nih.govresearchgate.net For instance, the C=O stretching peak often appears at a lower frequency (e.g., ~1663-1675 cm⁻¹) due to resonance and intramolecular hydrogen bonding with the N-H proton. nih.govpreprints.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. In derivatives of this compound, the N-H protons typically appear as downfield signals in ¹H-NMR spectra (e.g., δ 11.5–12.6 ppm) due to the deshielding effects of adjacent carbonyl/thiocarbonyl groups and their involvement in hydrogen bonding. nih.gov Similarly, in ¹³C-NMR spectra, the thiocarbonyl (C=S) carbon is highly deshielded, appearing at δ ~179–182 ppm, while the carbonyl (C=O) carbon appears around δ ~169–170 ppm. nih.govnih.gov Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for complex derivatives. Furthermore, variable temperature (VT) NMR studies can provide insights into dynamic processes such as tautomerism and restricted rotation around amide bonds, offering a deeper understanding of the molecule's conformational dynamics in solution.

Table 1: Characteristic Spectroscopic Data for Benzoylthiourea (B1224501) Derivatives

| Spectroscopic Technique | Functional Group | Characteristic Signal Range | Notes |

| FT-IR | N-H Stretch | 3150-3300 cm⁻¹ | Involved in intramolecular H-bonding. |

| C=O Stretch | 1660-1685 cm⁻¹ | Shifted to lower frequency due to H-bonding and resonance. nih.govpreprints.org | |

| C=S Stretch | 730-780 cm⁻¹ & 1230-1260 cm⁻¹ | Asymmetric and symmetric stretching vibrations. researchgate.netakjournals.com | |

| ¹H-NMR | N-H (Amide) | δ 11.5 - 12.6 ppm | Downfield shift due to H-bonding and resonance. nih.gov |

| N-H (Thioamide) | δ 9.5 - 10.5 ppm | ||

| ¹³C-NMR | C=S (Thiocarbonyl) | δ 179 - 182 ppm | Highly deshielded signal. nih.gov |

| C=O (Carbonyl) | δ 169 - 171 ppm | Deshielded signal. nih.gov |

Integration of High-Throughput Computational Methodologies for Predictive Research

Computational chemistry is becoming an indispensable tool in the study of N-acylthioureas, enabling predictive research into their electronic structure, reactivity, and biological interactions. The integration of these methodologies allows for the rational design of new derivatives with enhanced properties and provides a molecular-level understanding of their behavior.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a specific protein or enzyme target. nih.gov This approach has been widely applied to benzoylthiourea derivatives to elucidate their mechanism of action and predict their potential as antimicrobial or anticancer agents. nih.govresearchgate.net For example, docking studies have been used to investigate the binding of new benzoylthiourea compounds to the active site of Escherichia coli DNA gyrase B, a key enzyme in bacterial replication. nih.gov The results of these simulations, often expressed as a docking score, can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways

Derivatives of thiourea are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov A significant future direction for research on this compound is the systematic exploration of novel biological targets and the elucidation of the underlying mechanistic pathways responsible for its therapeutic effects.

The presence of hard (O, N) and soft (S) donor atoms, along with the capacity for extensive hydrogen bonding, makes these molecules versatile in their interactions with biological macromolecules. researchgate.net Current research has already identified some potential targets. For instance, certain benzoylthiourea derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. nih.govnih.gov Others have demonstrated the ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov

Future investigations will likely expand to new and underexplored targets. This includes:

Enzyme Inhibition: Screening against a wider range of enzymes involved in disease pathogenesis, such as kinases, proteases, and metabolic enzymes like α-amylase and α-glucosidase. researchgate.net

DNA Interaction: Investigating the potential for these molecules to bind to DNA, either through groove binding or intercalation, which could be a mechanism for anticancer activity. nih.gov

Antiviral Targets: Exploring activity against viral enzymes like proteases or reverse transcriptase, building on the known antiviral potential of some thiourea compounds. nih.gov

The combination of in silico screening (molecular docking) with in vitro biological assays provides a robust strategy for identifying new targets. Once a promising interaction is identified, further studies are required to understand the precise mechanism of action, whether it involves competitive or non-competitive inhibition, allosteric modulation, or disruption of protein-protein interactions.

Table 2: Reported Biological Activities of Benzoylthiourea Derivatives

| Biological Activity | Potential Target/Mechanism | Reference |

| Antibacterial | Inhibition of DNA gyrase B and topoisomerase IV | nih.govnih.gov |

| Antifungal | Disruption of fungal cell membrane/wall | nih.gov |

| Anticancer | Inhibition of kinases (e.g., PI3K, mTOR), DNA binding | nih.govnih.gov |

| Antiviral | Inhibition of viral replication enzymes | mdpi.comnih.gov |

| Enzyme Inhibition | Urease, α-amylase, α-glucosidase | nih.govresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.